REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[NH2:7][C:8]1[C:16]2[C:11](=[N:12][C:13]([CH3:20])=[CH:14][C:15]=2[CH:17]([OH:19])C)[S:10][C:9]=1[C:21]([NH2:23])=[O:22].[NH4+].[Cl-]>C1COCC1>[NH2:7][C:8]1[C:16]2[C:11](=[N:12][C:13]([CH3:20])=[CH:14][C:15]=2[CH:17]=[O:19])[S:10][C:9]=1[C:21]([NH2:23])=[O:22] |f:0.1.2.3.4.5,7.8|
|
Name
|
|
Quantity
|
0.31 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
3-amino-6-methyl-thieno[2,3-b]pyridine-2,4-dicarboxylic acid 2-amide 4-(methoxy-methyl-amide)
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
NC1=C(SC2=NC(=CC(=C21)C(C)O)C)C(=O)N
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Type
|
CUSTOM
|
Details
|
stirred 1 h under Ar
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through diatomaceous earth
|
Type
|
WASH
|
Details
|
washing with H2O and EtOAc
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with more with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a resin that
|
Type
|
CUSTOM
|
Details
|
was flashed chromatographed
|
Type
|
WASH
|
Details
|
eluting with 30% acetone-petroleum ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(SC2=NC(=CC(=C21)C=O)C)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 163 mg | |
YIELD: CALCULATEDPERCENTYIELD | 29% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |